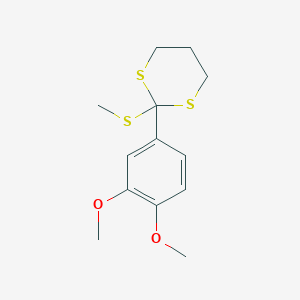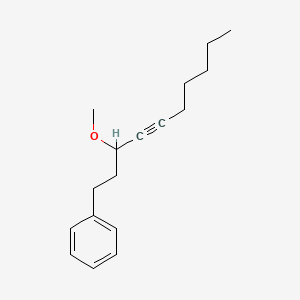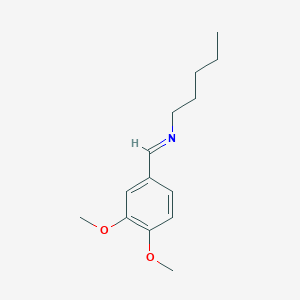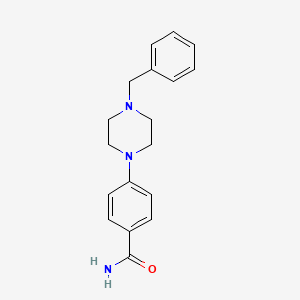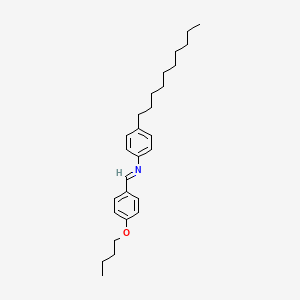![molecular formula C12H22OSi B14294786 tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane CAS No. 117431-83-1](/img/structure/B14294786.png)
tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, dimethyl groups, and a 3-methylpent-2-en-4-yn-1-yl group attached to a silicon atom. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane typically involves the reaction of tert-butyldimethylsilanol with an appropriate alkyne. One common method is the silylation of an alkyne using tert-butyldimethylsilanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
化学反応の分析
Types of Reactions
tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The alkyne group, in particular, can undergo addition reactions, while the silicon atom can form strong bonds with other elements, facilitating the formation of complex structures.
類似化合物との比較
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but with a different alkyne group.
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
Di-tert-butylsilane: Used in the synthesis of various organosilicon compounds.
Uniqueness
tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane is unique due to the presence of the 3-methylpent-2-en-4-yn-1-yl group, which provides specific reactivity and properties that are not found in other similar compounds. This makes it valuable in the synthesis of specialized molecules and materials.
特性
IUPAC Name |
tert-butyl-dimethyl-(3-methylpent-2-en-4-ynoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OSi/c1-8-11(2)9-10-13-14(6,7)12(3,4)5/h1,9H,10H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBUSLZUASXPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40766810 |
Source


|
| Record name | tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40766810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117431-83-1 |
Source


|
| Record name | tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40766810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
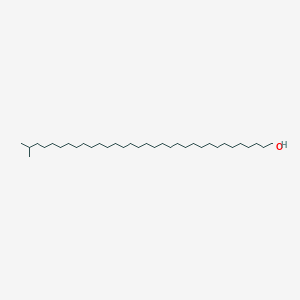
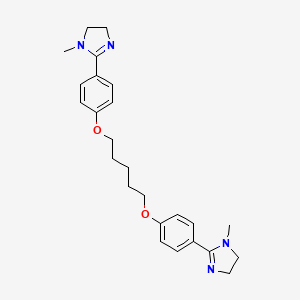

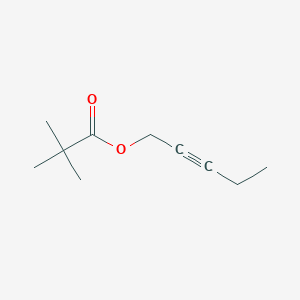

![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
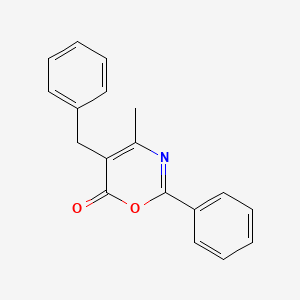
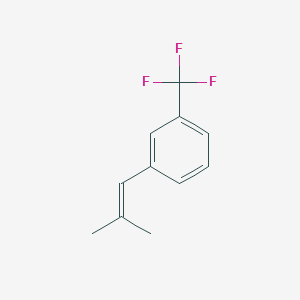
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
